molecular formula C14F14N2O B13403350 Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide CAS No. 98583-25-6

Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide

Cat. No.: B13403350
CAS No.: 98583-25-6
M. Wt: 478.14 g/mol
InChI Key: DJNCOHXHFUSMEL-UHFFFAOYSA-N
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Description

Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is a chemical compound with the molecular formula C14F14N2O and a molecular weight of 478.1402 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and a diazene group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide involves several steps. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable oxidizing agent to yield the desired diazene compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Diazene, bis(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-, 1-oxide can be compared with other similar compounds, such as:

    Diazene, bis(2,3,5,6-tetrafluorophenyl)-, 1-oxide: This compound lacks the trifluoromethyl groups, making it less fluorinated and potentially less reactive.

    Diazene, bis(2,3,5,6-tetrafluoro-4-methylphenyl)-, 1-oxide: The presence of methyl groups instead of trifluoromethyl groups alters its chemical properties and reactivity.

The uniqueness of this compound lies in its high fluorine content and the presence of trifluoromethyl groups, which enhance its stability and reactivity in various chemical and biological contexts .

Properties

CAS No.

98583-25-6

Molecular Formula

C14F14N2O

Molecular Weight

478.14 g/mol

IUPAC Name

oxido-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]iminoazanium

InChI

InChI=1S/C14F14N2O/c15-3-1(13(23,24)25)4(16)8(20)11(7(3)19)29-30(31)12-9(21)5(17)2(14(26,27)28)6(18)10(12)22

InChI Key

DJNCOHXHFUSMEL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+](C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)[O-])F)F)C(F)(F)F

Origin of Product

United States

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